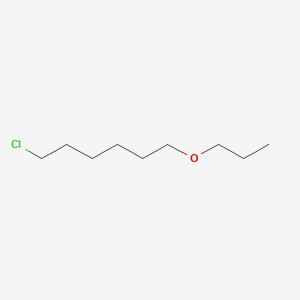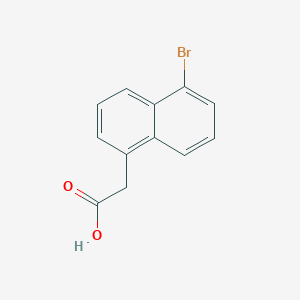
Androgen receptor modulators 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androgen receptor modulators 1 is a compound known for its selective androgen receptor modulator (SARM) properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Androgen receptor modulators 1 involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The process typically involves the use of reagents such as trifluoromethyl iodide and a radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Androgen receptor modulators 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Androgen receptor modulators 1 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly androgen receptors.
Medicine: Investigated for its potential therapeutic effects as a selective androgen receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by binding to androgen receptors, modulating their activity. This interaction influences various molecular pathways, leading to anabolic effects on muscles and other tissues. The precise mechanism involves the activation of specific genes and signaling pathways that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]benzonitrile
- 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(difluoromethyl)benzonitrile
Uniqueness
Androgen receptor modulators 1 is unique due to its trifluoromethyl group, which enhances its binding affinity and selectivity for androgen receptors. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H13F3N2O2 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-11-12(20)6-13(21)19(11)9-4-3-8(7-18)10(5-9)14(15,16)17/h3-5,11-12,20H,2,6H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
LJQBTMVNFWIQQC-RYUDHWBXSA-N |
Isomerische SMILES |
CC[C@H]1[C@H](CC(=O)N1C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Kanonische SMILES |
CCC1C(CC(=O)N1C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8622193.png)
![[3-(5-Amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]methanol](/img/structure/B8622210.png)


![5-Phenyl-1H-pyrazolo[4,3-c]isoquinoline-3-carboxylic acid](/img/structure/B8622222.png)







diphenylsilane](/img/structure/B8622279.png)
